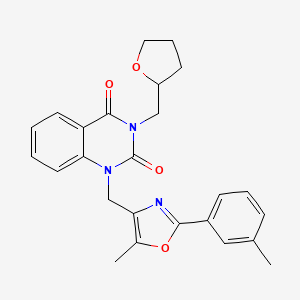
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectroscopic and Computational Analysis
Research on compounds with structural similarities to 1-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione often employs vibrational spectroscopy (FT-IR, FT-Raman) alongside computational methods (DFT) to elucidate their molecular structures, electronic properties, and potential energy distributions. Such studies provide insights into the hyperpolarizability, infrared intensities, Raman activities, and molecular electrostatic potential (MEP), which are crucial for understanding the chemical reactivity and interaction of these molecules with biological targets (Sebastian et al., 2015).
Green Chemistry Synthesis
The synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives structurally related to the compound , has been explored using green chemistry approaches. Techniques such as solvent-free reactions with carbon dioxide and catalytic bases highlight the industry's move towards more sustainable and environmentally friendly chemical processes. This method not only provides a pathway to synthesize key intermediates for various drugs but also aligns with the principles of sustainable chemistry (Mizuno et al., 2007).
Ionic Liquid Catalysis
The use of ionic liquids as catalysts offers a novel approach to the synthesis of complex organic molecules, including pyrido[1,2‐a]quinazoline derivatives. Such methodologies are valued for their mild conditions, high yields, and the use of green media, further contributing to the development of more sustainable chemical syntheses (Lu et al., 2014).
Pharmacological Applications
While the specific compound mentioned is not directly cited in the literature, structurally related quinazoline derivatives have been studied for their potential pharmacological applications. For example, certain quinazoline-2,4(1H,3H)-dione derivatives are explored as intermediates in pharmaceuticals, underscoring the broader relevance of this chemical class in drug development and therapeutic interventions. The exploration of these compounds includes their binding activities and functional antagonism at various receptors, offering a foundation for the development of selective receptor antagonists with potential clinical applications (Colotta et al., 2004).
特性
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-7-5-8-18(13-16)23-26-21(17(2)32-23)15-27-22-11-4-3-10-20(22)24(29)28(25(27)30)14-19-9-6-12-31-19/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRETIDDAKVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


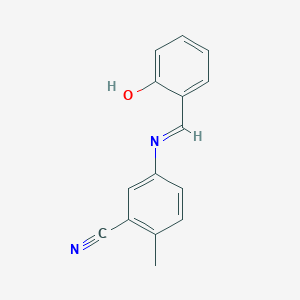
![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)

![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)

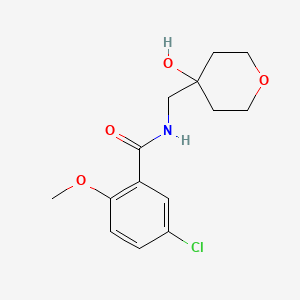
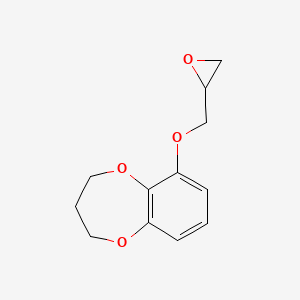

![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)
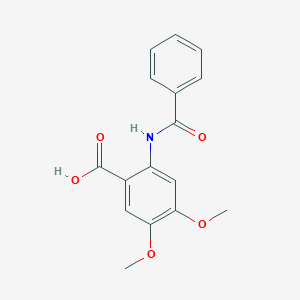

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)